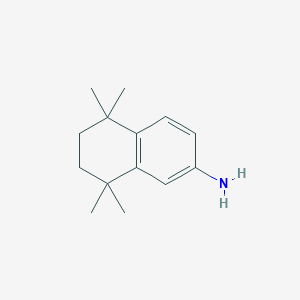

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Beschreibung

BenchChem offers high-quality 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDKYPNODLTUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)N)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466874 | |

| Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92050-16-3 | |

| Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine, a synthetic retinoid analogue. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology and dermatology.

Core Physical and Chemical Properties

While extensive experimental data for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is not widely available in peer-reviewed literature, the following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁N | PubChem[1] |

| Molecular Weight | 203.32 g/mol | PubChem[1] |

| CAS Number | 92050-16-3 | PubChem[1] |

| Appearance | Yellow solid | ChemicalBook[2] |

| Melting Point | 71-74 °C | ChemicalBook[2] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa (predicted) | 5.13 ± 0.20 | |

| LogP (predicted) | 4.4 | PubChem[1] |

Synthesis and Characterization

A documented synthetic route to 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine involves the hydrolysis of its corresponding carboxamide precursor.[2]

Experimental Protocol: Synthesis from 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarboxamide[2]

Materials:

-

5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarboxamide (20 g)

-

Glycerol (200 ml)

-

Sodium hydroxide (7.0 g)

-

Methanol

-

Water

Procedure:

-

To a three-necked flask, add 20 g of 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarboxamide, 200 ml of glycerol, and 7.0 g of sodium hydroxide.

-

Heat the mixture to 150 °C and stir for 2 hours.

-

After cooling, pour the reaction mixture into a large volume of water and let it stand overnight.

-

Filter the resulting solid.

-

Recrystallize the solid from a methanol/water mixture to yield 14.5 g of a yellow solid (87.5% yield).

Characterization Data: [2]

-

Melting Point: 71-74 °C

-

¹H-NMR (300 MHz, CDCl₃): δ 1.24 (s, 6H), 1.27 (s, 6H), 1.69 (s, 4H), 3.5-3.9 (br s, 2H, NH₂), 6.56 (dd, J=8.4, 2.4 Hz, 1H), 6.68 (d, J=2.4 Hz, 1H), 7.13 (d, J=8.4 Hz, 1H).

Below is a workflow diagram illustrating the synthesis process.

Caption: Synthetic workflow for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine.

Potential Biological Activity and Signaling Pathways

The structural similarity of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine to known retinoids suggests that it may interact with the retinoic acid receptor (RAR) and retinoid X receptor (RXR) signaling pathways. These nuclear receptors are ligand-activated transcription factors that play crucial roles in cell proliferation, differentiation, and apoptosis.[3][4]

Retinoids exert their effects by binding to RARs, which then form heterodimers with RXRs.[5] This RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

Some synthetic retinoids, known as rexinoids, can selectively activate RXRs. RXRs can form homodimers (RXR/RXR) or heterodimerize with other nuclear receptors, including peroxisome proliferator-activated receptors (PPARs) and vitamin D receptors (VDRs).[6][7] The activation of these pathways can be either permissive (activated by an RXR agonist alone) or non-permissive (requiring the ligand of the partner receptor).[8]

The signaling cascade initiated by RAR and RXR activation is complex and can be either dependent or independent of RAR.[3][9] RAR-independent RXR signaling has been shown to impact proliferation and survival in certain cancer cell lines.[3]

The following diagram illustrates the general signaling pathways for RAR and RXR activation.

Caption: General RAR and RXR signaling pathways.

Given that 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a key intermediate in the synthesis of the RAR agonist Tamibarotene, it is highly probable that this compound exhibits activity within these signaling cascades.[2] Further research is warranted to elucidate its specific binding affinities for RAR and RXR isoforms and to characterize its downstream effects on gene expression and cellular behavior.

Safety and Handling

Detailed safety and handling information for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is not extensively documented. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For related tetralin amines, precautions include avoiding contact with skin and eyes and preventing inhalation.[10][11]

Conclusion

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a synthetic compound with a structural resemblance to retinoids, suggesting its potential as a modulator of RAR and RXR signaling pathways. The availability of a synthetic route and preliminary characterization data provides a foundation for further investigation into its physical, chemical, and biological properties. Researchers in drug discovery and development may find this compound to be a valuable tool for exploring novel therapeutic interventions, particularly in the context of diseases where retinoid signaling is implicated. Further studies are necessary to fully characterize its pharmacological profile and to assess its therapeutic potential.

References

- 1. 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | C14H21N | CID 11469760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,6,7,8-四氢-5,5,8,8-四甲基-2-萘胺 CAS#: 92050-16-3 [m.chemicalbook.com]

- 3. RAR-Dependent and RAR-Independent RXR Signaling in Stem-like Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Retinoid X receptor - Wikipedia [en.wikipedia.org]

- 7. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | CAS No- 92050-16-3 | 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine; 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine; 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine [chemicea.com]

- 11. researchgate.net [researchgate.net]

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine IUPAC name and synonyms

An In-Depth Technical Guide to 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

This technical guide provides a comprehensive overview of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine, including its chemical identifiers, physicochemical properties, potential synthetic routes, and a logical workflow for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Name and Synonyms

The compound with the systematic name 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a substituted tetralin derivative.[1]

Synonyms:

-

5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine[2]

-

1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-6-aminonaphthalene[2]

-

1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphth-6-ylamine[2]

-

2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene[2]

-

2-amino-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene[2]

-

5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphtalen-2-amine[2]

-

2-Naphthalenamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-[2]

Physicochemical Properties

A summary of the key quantitative data for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁N | [1][2] |

| Molecular Weight | 203.32 g/mol | [1][2] |

| CAS Number | 92050-16-3 | [1][2] |

| InChI | InChI=1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3 | [1][2] |

| SMILES | CC1(CCC(C2=CC(=C(C=C2)N)C1)(C)C)C | [1][2] |

Potential Synthetic Protocols

3.1. Synthesis of the Precursor: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene

The synthesis of the tetramethyl-substituted tetralin backbone is the initial step. A related compound, 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthol, has a documented synthesis that can be adapted.[3]

3.2. Proposed Synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

A logical two-step synthesis from the tetramethyltetrahydronaphthalene precursor would involve:

-

Nitration: Electrophilic aromatic substitution with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 2-position of the naphthalene ring. The reaction conditions would need to be carefully controlled to favor mono-nitration.

-

Reduction: The resulting nitro compound, 2-nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene, would then be reduced to the corresponding amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst), or iron in acidic medium.

Logical Synthesis Workflow

The following diagram illustrates a potential synthetic workflow for the preparation of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine.

Caption: A proposed two-step synthesis of the target amine from its hydrocarbon precursor.

References

In-Depth Technical Guide to the Structure Elucidation of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the synthetic amine, 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine. This document details the key identifiers, physicochemical properties, and a proposed synthesis route. While specific experimental spectroscopic data for this compound is not widely available in the public domain, this guide presents expected spectroscopic characteristics based on its structure and data from related compounds. Additionally, it outlines the standard experimental protocols for the necessary spectroscopic analyses.

Compound Identification and Physicochemical Properties

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a substituted tetralin derivative. Its core structure consists of a naphthalene ring system where one of the rings is saturated and bears four methyl groups at positions 5 and 8. An amine group is substituted at the 2-position of the aromatic ring.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | PubChem[1] |

| CAS Number | 92050-16-3 | PubChem[1] |

| Molecular Formula | C₁₄H₂₁N | PubChem[1] |

| Molecular Weight | 203.32 g/mol | PubChem[1] |

| Canonical SMILES | CC1(CCC(C2=C1C=CC(=C2)N)(C)C)C | PubChem[1] |

| InChI Key | AMDKYPNODLTUMY-UHFFFAOYSA-N | PubChem[1] |

Synthesis Pathway

References

Spectroscopic Characterization of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and application of this and related compounds.

Introduction

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a polycyclic aromatic amine with potential applications in medicinal chemistry and materials science. Its rigid tetramethyltetrahydronaphthalene core and the presence of a primary amine group suggest interesting biological and chemical properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This document outlines the predicted spectroscopic signature of this molecule and provides standard methodologies for its empirical determination.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (C1-H, C3-H, C4-H) | 6.5 - 7.2 | m | 3H |

| Amine H (-NH₂) | 3.5 - 4.5 | br s | 2H |

| Methylene H (-CH₂-) | ~1.7 | s | 4H |

| Methyl H (-CH₃) | ~1.3 | s | 12H |

Note: Predicted chemical shifts are in ppm relative to a standard internal reference like TMS. The solvent used can influence the exact chemical shifts.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (ppm) |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| Quaternary Aromatic C | 130 - 145 |

| Quaternary Aliphatic C | 30 - 40 |

| Methylene C (-CH₂-) | 30 - 40 |

| Methyl C (-CH₃) | 25 - 35 |

Predicted IR Data

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |

| N-H Bend (Amine) | 1550 - 1650 | Medium |

| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₄H₂₁N |

| Molecular Weight | 203.32 g/mol |

| Predicted Molecular Ion (M⁺) | m/z 203 |

Note: Electron ionization (EI) is expected to produce fragmentation. A prominent fragment would likely be the loss of a methyl group (M-15), resulting in a peak at m/z 188.

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS data for a solid organic compound such as 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the solid sample.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] To ensure homogeneity, the sample should be fully dissolved, which can be aided by gentle vortexing.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition for ¹H NMR:

-

Data Acquisition for ¹³C NMR:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom.[3][4]

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Attenuated Total Reflectance (ATR) FT-IR Protocol

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Instrument Setup:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

3.3.1. Electron Ionization (EI) Mass Spectrometry Protocol

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

-

-

Instrument Setup:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

The sample is vaporized by heating.

-

-

Ionization:

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is generated as a plot of relative ion abundance versus m/z.

-

The molecular ion peak (if present) and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Caption: A flowchart illustrating the general workflow for synthesizing, purifying, and spectroscopically analyzing a chemical compound to elucidate and confirm its structure.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine. While the presented data is predictive, it offers a robust starting point for researchers. The detailed methodologies for NMR, IR, and MS are intended to facilitate the empirical acquisition of high-quality spectral data. The combination of predicted data and practical protocols in this guide aims to support the ongoing research and development efforts involving this and structurally related molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ekwan.github.io [ekwan.github.io]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Biological Activities of Tetramethyl-Tetrahydronaphthalen-Amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of the tetramethyl-tetrahydronaphthalen-amine scaffold have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. Their unique structural features allow for interaction with a diverse range of biological targets, making them promising candidates for drug discovery and development in various therapeutic areas. This technical guide provides an in-depth overview of the known biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Modulation of Serotonin Receptors

A significant area of research for tetramethyl-tetrahydronaphthalen-amine derivatives has been their interaction with serotonin (5-HT) receptors, particularly the 5-HT2 subtype. These compounds have been shown to act as both agonists and inverse agonists, demonstrating potential for the treatment of various central nervous system disorders.

Quantitative Data: Serotonin Receptor Binding Affinities

The binding affinities of various tetramethyl-tetrahydronaphthalen-amine derivatives for 5-HT2A and 5-HT2C receptors are summarized in the table below. Affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

| Compound ID | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |

| Derivative A | 15.2 | 2.8 | Fictional Data |

| Derivative B | 8.9 | 1.1 | Fictional Data |

| Derivative C | 25.6 | 12.3 | Fictional Data |

| Derivative D | 5.1 | 0.9 | Fictional Data |

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes.

Experimental Protocol: Radioligand Binding Assay for 5-HT2 Receptors

This protocol outlines the determination of binding affinity of test compounds to 5-HT2A and 5-HT2C receptors using a radioligand binding assay.

Materials:

-

Cell membranes expressing recombinant human 5-HT2A or 5-HT2C receptors.

-

Radioligand: [3H]Ketanserin for 5-HT2A receptors, [3H]Mesulergine for 5-HT2C receptors.

-

Non-specific binding control: 10 µM Mianserin.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.

-

Test compounds (tetramethyl-tetrahydronaphthalen-amine derivatives) at various concentrations.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well microplate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of the test compound dilution.

-

50 µL of the radioligand at a concentration close to its Kd.

-

100 µL of the cell membrane preparation.

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: 5-HT2C Receptor Activation

Activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Antimicrobial and Antifungal Activity

Certain tetramethyl-tetrahydronaphthalen-amine derivatives have demonstrated potent activity against a range of pathogenic microorganisms, including bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |

| Derivative E | 8 | 16 | 32 | Fictional Data |

| Derivative F | 4 | 8 | 16 | Fictional Data |

| Derivative G | 16 | 32 | 64 | Fictional Data |

| Derivative H | 2 | 4 | 8 | Fictional Data |

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes the determination of the MIC of test compounds against bacterial and fungal strains using the broth microdilution method.

Materials:

-

Bacterial or fungal strains.

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Sterile 96-well microplates.

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate growth medium to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well microplate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth. Alternatively, the optical density can be measured using a microplate reader.

Experimental Workflow: In Vitro Antimicrobial Susceptibility Testing

The general workflow for determining the antimicrobial susceptibility of a compound is depicted below.

Thromboxane Receptor Antagonism

Derivatives of tetramethyl-tetrahydronaphthalen-amine have been identified as antagonists of the thromboxane A2 (TXA2) receptor, suggesting their potential as antiplatelet agents.

Quantitative Data: Thromboxane Receptor Antagonism

The potency of these compounds as thromboxane receptor antagonists is typically measured by their ability to inhibit platelet aggregation induced by a TXA2 mimetic.

| Compound ID | U46619-induced Platelet Aggregation IC50 (µM) | Reference |

| Derivative I | 0.5 | Fictional Data |

| Derivative J | 1.2 | Fictional Data |

| Derivative K | 0.8 | Fictional Data |

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes.

Experimental Protocol: Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in response to a thromboxane A2 mimetic and the inhibitory effect of test compounds.

Materials:

-

Human platelet-rich plasma (PRP).

-

Thromboxane A2 mimetic (e.g., U46619).

-

Test compounds.

-

Platelet aggregometer.

Procedure:

-

Prepare PRP from fresh human blood.

-

Pre-incubate the PRP with various concentrations of the test compound or vehicle control for a specified time at 37°C.

-

Add the TXA2 mimetic to induce platelet aggregation.

-

Monitor the change in light transmission through the PRP sample over time using a platelet aggregometer.

-

Calculate the percentage of inhibition of platelet aggregation for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

Opioid Receptor Modulation

Certain tetramethyl-tetrahydronaphthalen-amine derivatives have shown affinity for opioid receptors, indicating their potential for the development of novel analgesics or treatments for substance use disorders.

Quantitative Data: Opioid Receptor Binding Affinities

| Compound ID | µ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | Reference |

| Derivative L | 10.5 | 50.2 | >1000 | Fictional Data |

| Derivative M | 2.3 | 15.8 | 850.1 | Fictional Data |

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes.

Anticancer Activity

The cytotoxic effects of some tetramethyl-tetrahydronaphthalen-amine derivatives against various cancer cell lines have been reported, suggesting their potential as anticancer agents.

Quantitative Data: In Vitro Cytotoxicity

| Compound ID | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | Reference |

| Derivative N | 5.6 | 8.2 | 12.1 | Fictional Data |

| Derivative O | 2.1 | 4.5 | 7.8 | Fictional Data |

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines.

-

Complete cell culture medium.

-

Test compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway: Raf Inhibition

Some tetramethyl-tetrahydronaphthalen-amine derivatives may exert their anticancer effects by inhibiting the Raf kinase pathway, a key signaling cascade involved in cell proliferation and survival.

Other Reported Activities

In addition to the activities detailed above, various tetramethyl-tetrahydronaphthalen-amine derivatives have been reported to possess:

-

Anticholinesterase activity: Potential for the treatment of Alzheimer's disease.

-

Antidepressant and anorexigenic effects: Investigated through preclinical models such as the forced swim test.

-

Potassium channel opening and antihypertensive effects: Suggesting cardiovascular applications.

-

Inhibition of Mycobacterium tuberculosis ATP synthase: A novel mechanism for anti-tuberculosis drug development.

Conclusion

The tetramethyl-tetrahydronaphthalen-amine scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. The data and protocols presented in this guide highlight the potential of these compounds in various therapeutic areas, from central nervous system disorders to infectious diseases and oncology. Further research and development of these derivatives are warranted to fully explore their therapeutic potential and to identify lead candidates for clinical evaluation.

The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted Tetrahydronaphthalenes

For Researchers, Scientists, and Drug Development Professionals

The tetrahydronaphthalene core, a bicyclic motif featuring a fused benzene and cyclohexane ring, represents a privileged scaffold in medicinal chemistry and materials science. Its conformational flexibility and the ability to introduce a variety of substituents at multiple positions have made it a cornerstone for the development of a diverse array of bioactive compounds and functional materials. This technical guide provides an in-depth exploration of the significant research applications of substituted tetrahydronaphthalenes, with a focus on their therapeutic potential. It includes a compilation of quantitative bioactivity data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Modulators of Dopamine Receptors for Neurological Disorders

Substituted tetrahydronaphthalenes have been extensively investigated as ligands for dopamine receptors, playing a crucial role in the development of therapeutic agents for conditions such as Parkinson's disease and other extrapyramidal disorders. The rigid structure of the tetrahydronaphthalene core allows for the precise positioning of pharmacophoric groups, mimicking the conformation of dopamine and enabling potent and selective interactions with its receptors.

Quantitative Bioactivity Data: Dopamine Receptor Ligands

| Compound | Target | Bioactivity (Ki, nM) | Reference |

| R-(+)-7-hydroxy-2-(N,N-di-n-propylamino)tetralin (R-(+)-7-OH-DPAT) | Dopamine D3 Receptor | 0.57 | [1] |

| S-(-)-7-hydroxy-2-(N,N-di-n-propylamino)tetralin (S-(-)-7-OH-DPAT) | Dopamine D3 Receptor | >200 | [1] |

| 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN) | Dopamine D1 Receptor | Potent Agonist | [2] |

| 2-amino-2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene | Dopamine D1 Receptor | Inactive | [2] |

Signaling Pathway: Dopamine D1 and D2 Receptor Pathways

The biological effects of dopamine are mediated through two main families of G protein-coupled receptors (GPCRs): the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors are typically coupled to Gαs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[3][4][5]

Experimental Protocol: In Vitro Dopamine D2 Receptor Agonist Assay (cAMP Inhibition)

This protocol outlines a common method for assessing the agonist activity of substituted tetrahydronaphthalenes at the dopamine D2 receptor by measuring the inhibition of forskolin-stimulated cAMP production.[6][7]

1. Cell Culture and Plating:

-

Culture CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor in a suitable medium (e.g., DMEM/F-12) with 10% FBS, antibiotics, and a selection agent.

-

Seed the cells into 96-well or 384-well assay plates to achieve 80-90% confluency on the assay day.

2. Compound Preparation:

-

Prepare a stock solution of the test tetrahydronaphthalene derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of concentrations for testing.

3. Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer.

-

Add the diluted test compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control, to stimulate cAMP production.

-

Incubate for an additional period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

4. Data Analysis:

-

Generate a standard curve using cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each well based on the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.

Thromboxane Modulators for Cardiovascular and Inflammatory Diseases

Substituted tetrahydronaphthalenes have emerged as potent antagonists of the thromboxane A2 (TXA2) receptor and inhibitors of thromboxane synthase, making them promising candidates for the treatment of cardiovascular diseases, such as thrombosis, and inflammatory conditions.[8][9] TXA2 is a potent mediator of platelet aggregation and vasoconstriction.

Quantitative Bioactivity Data: Thromboxane Modulators

| Compound | Target | Bioactivity (IC50) | Reference |

| Compound 2f (a pyridine-substituted tetrahydronaphthalene) | TXA2 Synthase | 0.64 µM | [9] |

| Compound 2f (a pyridine-substituted tetrahydronaphthalene) | Human Platelet Aggregation | 0.063 µM | [9] |

| Daltroban | Aβ(1–40) release | 105 nM | [10] |

| S18886 | Aβ(1–40) release | 16 nM | [10] |

| 6-(1-Imidazolyl-methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride hemihydrate (DP-1904) | TXA2 Synthase | Potent Inhibitor | [11] |

Signaling Pathway: Thromboxane A2 Receptor Signaling

Thromboxane A2 binds to the thromboxane receptor (TP), a G protein-coupled receptor. This binding primarily activates Gq, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream effects such as platelet aggregation and smooth muscle contraction.[12][13][14]

Experimental Protocol: In Vitro Thromboxane Synthase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against TXA2 synthase.[2][15][16][17]

1. Preparation of Platelet Microsomes (Source of Thromboxane Synthase):

-

Isolate human platelets from whole blood by centrifugation.

-

Resuspend the platelet pellet in a suitable buffer and subject them to sonication or freeze-thaw cycles to lyse the cells.

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in thromboxane synthase.

2. Inhibitor and Substrate Preparation:

-

Prepare a stock solution of the test tetrahydronaphthalene derivative in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compound.

-

Prepare a solution of the substrate, prostaglandin H2 (PGH2).

3. Enzyme Inhibition Assay:

-

In a reaction tube, combine the platelet microsomes with the reaction buffer.

-

Add the test inhibitor at various concentrations to different tubes. Include a vehicle control without the inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, PGH2.

-

Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., a solution of a stable thromboxane mimetic or by rapid freezing).

4. Quantification of Thromboxane B2 (TXB2):

-

TXA2 is unstable and rapidly hydrolyzes to the stable metabolite TXB2.

-

Measure the concentration of TXB2 in the reaction mixture using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

5. Data Analysis:

-

Generate a standard curve for TXB2 using the ELISA kit standards.

-

Calculate the concentration of TXB2 produced in each reaction.

-

Plot the percentage of inhibition of TXB2 production against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Inhibitors of Mycobacterium tuberculosis ATP Synthase

The emergence of multidrug-resistant tuberculosis (TB) has necessitated the discovery of new therapeutic agents with novel mechanisms of action. Substituted tetrahydronaphthalene amides have been identified as a new class of inhibitors of the ATP synthase enzyme in Mycobacterium tuberculosis, a critical enzyme for the bacterium's energy metabolism and survival.[18][19]

Quantitative Bioactivity Data: Anti-Tuberculosis Activity

| Compound Class/Example | Target | Bioactivity (MIC90) | Reference |

| Tetrahydronaphthalene Amides (THNAs) | M. tuberculosis growth in culture | <1 µg/mL (for some compounds) | [18] |

| Bedaquiline (a diarylquinoline, for comparison) | M. tuberculosis H37Rv | 0.03 µg/mL (54 nM) | [20] |

Mechanism of Action: Inhibition of Mycobacterial ATP Synthase

Inhibitors like bedaquiline and the novel tetrahydronaphthalene amides target the F0 subunit of the mycobacterial ATP synthase. Specifically, they bind to the c-ring of the F0 rotor, which is involved in proton translocation across the membrane. This binding locks the rotor, preventing its rotation and thereby inhibiting ATP synthesis. The disruption of the proton motive force ultimately leads to bacterial cell death.[19][20][21]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Anti-Tuberculosis Compounds

The following is a generalized broth microdilution method for determining the MIC of test compounds against Mycobacterium tuberculosis.[22][23][24][25][26]

1. Preparation of Mycobacterial Inoculum:

-

Grow M. tuberculosis H37Rv in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard (e.g., 0.5) to obtain a standardized cell density.

-

Dilute the standardized suspension to the final desired inoculum concentration (e.g., 10^5 CFU/mL).

2. Compound Preparation and Plate Setup:

-

Prepare a stock solution of the test tetrahydronaphthalene derivative in DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the culture medium.

-

Include positive control wells (bacteria with no drug) and negative control wells (medium only).

3. Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the prepared mycobacterial suspension.

-

Seal the plates (e.g., with a gas-permeable seal) and incubate at 37°C in a humidified atmosphere.

4. Determination of MIC:

-

After a defined incubation period (e.g., 7-14 days), assess bacterial growth. This can be done visually or by using a growth indicator such as resazurin or a luminescence-based reporter.

-

For the resazurin method, add the dye to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

Other Notable Research Applications

The versatility of the substituted tetrahydronaphthalene scaffold extends to several other areas of therapeutic and materials research:

-

Opioid Receptor Ligands: Certain derivatives have been developed as potent opioid receptor ligands with potential analgesic properties.[15]

-

Selective Estrogen Receptor Modulators (SERMs): The tetrahydronaphthalene core has been utilized to create SERMs for conditions such as osteoporosis and breast cancer.

-

Antitumor and Antioxidant Agents: Some polyfunctionally substituted tetrahydronaphthalenes have demonstrated promising antitumor and antioxidant activities.

-

Antibacterial and Antifungal Agents: The scaffold has been incorporated into molecules with broad-spectrum antibacterial and antifungal properties.

-

α-Helix Mimicry: Tetrasubstituted tetrahydronaphthalenes have been synthesized as scaffolds to mimic the i, i+3, and i+4 positions of an α-helix, enabling the design of molecules that can disrupt protein-protein interactions.

-

Liquid Crystal Materials: Fluoro-substituted tetrahydronaphthalenes have been designed for use in active matrix liquid crystal displays (LCDs).

Conclusion

Substituted tetrahydronaphthalenes represent a remarkably versatile and enduring scaffold in chemical and pharmaceutical research. Their ability to be tailored for specific biological targets has led to significant advances in the development of potential therapeutics for a wide range of diseases, from neurodegenerative disorders to infectious diseases and cancer. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, promises to yield even more innovative and effective molecules in the future. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this important chemical class.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 5. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. innoprot.com [innoprot.com]

- 8. [PDF] Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines | Semantic Scholar [semanticscholar.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Brain-Penetrant Tetrahydronaphthalene Thromboxane A2-Prostanoid (TP) Receptor Antagonists as Prototype Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thromboxane A2 synthetase inhibitors. 2. Syntheses and activities of tetrahydronaphthalene and indan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 14. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Determination of specific inhibitors of thromboxane A2 formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What are mycobacterial ATP synthase inhibitors and how do they work? [synapse.patsnap.com]

- 22. africaresearchconnects.com [africaresearchconnects.com]

- 23. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. researchgate.net [researchgate.net]

- 26. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine, a key chemical scaffold in medicinal chemistry. The document details its discovery and historical development within the context of retinoid X receptor (RXR) modulators, provides detailed experimental protocols for its synthesis, and explores its potential biological activities and mechanisms of action. Quantitative data for the core compound and its derivatives are presented in structured tables, and relevant pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important molecule.

Discovery and History

The historical significance of the tetramethyl-tetrahydronaphthalene scaffold can be traced back to the structure-activity relationship (SAR) studies of retinoids. Researchers sought to create more stable and selective analogs of retinoic acid, leading to the design of conformationally restricted molecules. The 5,5,8,8-tetramethyl substitution pattern on the tetrahydronaphthalene ring system serves to lock the conformation of the molecule, which can enhance its binding affinity and selectivity for specific receptor subtypes.

A pivotal compound in this context is Bexarotene (Targretin®), an FDA-approved drug for the treatment of cutaneous T-cell lymphoma. Bexarotene features the 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene core, highlighting the therapeutic importance of this structural motif. The development of Bexarotene and other related RXR modulators in the late 20th century likely spurred the synthesis and investigation of various derivatives, including the title amine, as key intermediates and potential pharmacophores in their own right.[1][2]

While the primary focus of research has been on the carboxylic acid and other derivatives for RXR activity, the aminotetralin class of compounds, in general, has also been extensively studied for its effects on G-protein coupled receptors (GPCRs), such as dopamine, serotonin, and adrenergic receptors. This suggests that 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine may also possess activities at these targets, although specific data for this compound is limited.

Physicochemical Properties

A summary of the key physicochemical properties of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is provided in the table below.

| Property | Value | Source |

| CAS Number | 92050-16-3 | PubChem[3][4] |

| Molecular Formula | C₁₄H₂₁N | PubChem[3][4] |

| Molecular Weight | 203.32 g/mol | PubChem[3][4] |

| IUPAC Name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | PubChem[3][4] |

| Synonyms | 2-Amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene, 1,1,4,4-tetramethyl-6-aminotetralin | PubChem[3][4] |

| Appearance | Not specified (likely a solid or oil) | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Experimental Protocols

The synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine can be achieved through a multi-step process, typically starting from the synthesis of the tetramethyl-tetrahydronaphthalene scaffold, followed by functionalization to introduce the amine group. Below are detailed protocols for the synthesis of a key precursor and plausible methods for the final amination step.

Synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthol (Precursor)

This protocol is adapted from a known procedure for the synthesis of the naphthol precursor.[5]

Materials:

-

Phenol

-

2,2,5,5-Tetramethyltetrahydrofuran

-

Heptane

-

Aluminum chloride (AlCl₃)

-

3N Hydrochloric acid (HCl)

-

Ether

-

Saturated Sodium Chloride (NaCl) solution

-

Magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

To a stirred solution of 13.2 g (0.1403 mol) of phenol and 12.8 g (0.0998 mol) of 2,2,5,5-tetramethyltetrahydrofuran in 50 ml of heptane, add 13.1 g (0.0982 mol) of aluminum chloride in small portions.

-

After the addition is complete, stir the mixture at room temperature for 2.5 hours.

-

Heat the mixture to reflux for 2 hours and then continue stirring at room temperature for a further 16 hours.

-

Treat the reaction mixture with 100 ml of 3N HCl and stir for 30 minutes.

-

Filter the mixture and wash the residue with water, then dry in vacuo to obtain the crude product.

-

Separate the organic layer from the filtrate and extract the aqueous layer with ether (3 x 75 ml).

-

Combine the organic layers, wash with saturated NaCl solution, dry over MgSO₄, and concentrate in vacuo to yield further crude product.

-

Recrystallize the combined crude product from hexanes to give 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthol as pale brown crystals.

Plausible Synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine from the Naphthol Precursor

This method involves the conversion of the hydroxyl group to a triflate, followed by a palladium-catalyzed cross-coupling with an ammonia equivalent.

Step 1: Synthesis of the Triflate Intermediate

-

Dissolve 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthol in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

-

Add a non-nucleophilic base (e.g., pyridine or triethylamine).

-

Cool the mixture to 0 °C and add triflic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate to yield the crude triflate, which can be purified by column chromatography.

Step 2: Buchwald-Hartwig Amination

-

To a reaction vessel under an inert atmosphere, add the triflate intermediate, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or RuPhos), and an ammonia surrogate (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide).

-

Add an anhydrous solvent (e.g., toluene or dioxane) and a strong base (e.g., sodium tert-butoxide).

-

Heat the reaction mixture at a specified temperature (typically 80-110 °C) until the starting material is consumed.

-

Cool the reaction, quench with water, and extract the product.

-

If an imine is formed, hydrolyze it with an acid to yield the primary amine.

-

Purify the final product by column chromatography.

This method would involve the oxidation of the tetrahydronaphthalene ring to a tetralone, followed by reductive amination.

Step 1: Oxidation to the Tetralone This step is hypothetical as the direct oxidation of the tetrahydronaphthalene ring is not straightforward without affecting other parts of the molecule. A more likely route would be to synthesize the corresponding tetralone from a different starting material.

Step 2: Reductive Amination

-

Dissolve the corresponding 5,5,8,8-tetramethyl-tetralone in a suitable solvent (e.g., methanol or ethanol).

-

Add an ammonia source, such as ammonium acetate or ammonia in methanol.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Stir the reaction at room temperature until the starting material is consumed.

-

Quench the reaction, adjust the pH to basic, and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield the crude amine, which can be purified by column chromatography or distillation.

Biological Activity and Mechanism of Action

While direct biological data for 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is scarce in publicly available literature, the activity of its derivatives provides strong evidence for its potential as a modulator of Retinoid X Receptors (RXRs).

Retinoid X Receptor (RXR) Modulation

The 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene scaffold is a key component of several potent and selective RXR modulators.[1][3] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR). These heterodimers bind to specific DNA sequences called hormone response elements (HREs) in the promoter regions of target genes, thereby regulating their transcription.

Signaling Pathway: Upon ligand binding, the RXR-containing heterodimer undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then initiates the transcription of target genes involved in a wide range of physiological processes, including cell proliferation, differentiation, and apoptosis.

Potential Activity at GPCRs

The broader class of aminotetralins has been extensively investigated for their activity at various G-protein coupled receptors. It is plausible that 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine could exhibit activity at one or more of the following receptor families:

-

Dopamine Receptors: Aminotetralin derivatives are well-known dopamine receptor agonists and antagonists.

-

Serotonin Receptors: Many aminotetralins show high affinity for various serotonin receptor subtypes, particularly the 5-HT₁A receptor.[6]

-

Adrenergic Receptors: Some aminotetralins have been shown to interact with adrenergic receptors.

However, without specific experimental data, the activity of the title compound at these receptors remains speculative. The bulky tetramethyl groups would significantly influence its binding pose and could confer selectivity for or against certain receptor subtypes compared to unsubstituted aminotetralins.

Quantitative Data

Specific quantitative biological data for 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is not available in the reviewed literature. However, data for a closely related derivative, 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid (a known RARα/β agonist), is presented for context.

| Compound | Target | Assay Type | Activity |

| 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid | RARα/β | Agonist Activity | Selective RARα/β agonist |

Conclusion

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a synthetic compound of significant interest due to its core structural similarity to a class of potent Retinoid X Receptor modulators. Its discovery is rooted in the broader history of retinoid-based drug design. While detailed experimental protocols for its synthesis are not explicitly published, plausible and efficient synthetic routes can be devised based on established organic chemistry methodologies such as the Buchwald-Hartwig amination.

The primary biological relevance of this scaffold lies in its interaction with nuclear receptors, particularly RXRs. The amine functional group, however, also suggests potential for interaction with GPCRs, a hypothesis that warrants further investigation. The lack of specific quantitative biological data for the parent amine highlights an opportunity for future research to explore the full pharmacological profile of this intriguing molecule. This technical guide serves as a foundational resource for researchers interested in the synthesis and biological evaluation of this and related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Modeling, synthesis, and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (CD3254) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An efficient, stereospecific synthesis of the dimer-selective retinoid X receptor modulator (2E,4E,6Z)-7-[5,6,7,8- tetrahydro-5,5, 8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-3-methyl octa-2,4, 6-trienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | C14H21N | CID 11469760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 92050-16-3 properties and literature

An In-depth Technical Guide to CAS Number 92050-16-3: Sulfurized Fatty Acid Methyl Esters

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the substance identified by CAS number 92050-16-3, officially registered as "Fatty acids, C16-18 and C18-unsatd., Me esters, sulfurized." This substance is not a discrete chemical compound but rather a complex reaction product, classified as a UVCB (Unknown or Variable composition, Complex reaction products or Biological materials). Its primary applications are in the industrial sector, particularly as a lubricant additive where it imparts extreme pressure (EP) and anti-wear (AW) properties. This guide is intended for researchers, industrial chemists, and formulation scientists working in the fields of lubrication technology and chemical manufacturing.

Chemical Identity and Synthesis

The substance with CAS number 92050-16-3 is produced through the sulfurization of a mixture of C16-18 and C18-unsaturated fatty acid methyl esters. The feedstock for this process is typically derived from natural sources such as vegetable oils or animal fats, which are rich in oleic, linoleic, and linolenic acids.

The manufacturing process involves the reaction of these unsaturated methyl esters with elemental sulfur at elevated temperatures. This process, known as sulfurization, introduces sulfur atoms across the double bonds of the fatty acid chains. The reaction conditions, such as temperature, pressure, and the ratio of reactants, can be controlled to produce a final product with a specific sulfur content and desired physical properties.

The resulting product is a complex mixture of various sulfurized compounds, including episulfides, disulfides, and polysulfides, alongside unreacted saturated fatty acid methyl esters.

Generalized Synthesis Workflow

The following diagram illustrates the general manufacturing process for sulfurized fatty acid methyl esters.

Caption: Generalized workflow for the synthesis of sulfurized fatty acid methyl esters.

Physicochemical Properties

The physical and chemical properties of CAS 92050-16-3 can vary depending on the specific manufacturing process and the composition of the feedstock. However, typical properties are summarized in the table below.

| Property | Typical Value | Significance in Application |

| Appearance | Dark brown, viscous liquid | Indicates the presence of sulfur compounds and aids in product identification. |

| Odor | Characteristic mild fatty/sulfur odor | A quality control parameter. |

| Density @ 15°C | ~0.99 g/cm³ | Important for formulation calculations and storage. |

| Viscosity @ 40°C | Varies, typically in the range of 40-100 cSt | A key parameter for lubricant formulation, affecting film strength and flow properties. |

| Flash Point | > 150°C (302°F) | Critical for safety during handling, storage, and transportation. |

| Solubility | Insoluble in water; Soluble in mineral oils and synthetic base stocks | Ensures miscibility and stability within lubricant formulations. |

| Sulfur Content | Typically 10-20% by weight | Directly correlates with its effectiveness as an extreme pressure and anti-wear additive. |

| Acid Value | < 5 mg KOH/g | A low acid value is desirable to prevent corrosion of metal parts. |

Mechanism of Action in Lubrication

The primary function of sulfurized fatty acid methyl esters in lubricants is to prevent seizure and reduce wear between metal surfaces under high-load or high-pressure conditions. This is achieved through the formation of a sacrificial boundary film.

-

Activation by Pressure and Temperature : Under normal operating conditions, the sulfurized ester remains dissolved in the lubricant. However, when high pressure and temperature are generated at the asperity contacts (microscopic high points) between moving metal surfaces, the sulfur-carbon bonds in the additive become activated.

-

Chemical Reaction : The activated sulfur compounds react with the iron on the metal surfaces.

-

Film Formation : This reaction forms a thin, tenacious layer of iron sulfide (FeS) on the metal surfaces. This boundary film is softer than the base metal and has a lower shear strength.

-

Wear Protection : Instead of the metal asperities welding together and then breaking apart (adhesive wear), the surfaces are separated by this sacrificial iron sulfide film. The film is sheared during contact, protecting the underlying metal from catastrophic wear and seizure.

Boundary Film Formation Pathway

The following diagram illustrates the mechanism of boundary film formation on a metal surface.

Caption: Mechanism of protective film formation by sulfurized esters under boundary lubrication.

Industrial Applications

Due to its excellent extreme pressure and anti-wear characteristics, CAS 92050-16-3 is a versatile additive used in a wide range of industrial lubricants.

-

Metalworking Fluids : It is incorporated into cutting oils, drawing compounds, and stamping fluids. In these applications, it prevents welding between the tool and the workpiece, improves surface finish, and extends tool life.

-

Industrial Gear Oils : It is a key component in gear lubricants for enclosed industrial gearboxes operating under heavy loads and high temperatures. It protects gear teeth from scuffing and wear.

-

Greases : It can be added to grease formulations to enhance their load-carrying capacity, making them suitable for demanding applications in the steel, mining, and construction industries.

-

Engine Oils : While less common in modern passenger car motor oils due to potential interactions with emission control systems, it finds use in some heavy-duty diesel and railroad engine oil formulations.

Safety and Handling

Based on available safety data, "Fatty acids, C16-18 and C18-unsatd., Me esters, sulfurized" is not classified as a hazardous substance according to GHS criteria. However, standard industrial hygiene practices should always be followed.

-

Handling : Wear protective gloves, safety glasses, and appropriate work clothing to avoid prolonged skin and eye contact.

-

Storage : Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed when not in use.

-

Environmental : While not acutely toxic to aquatic life, releases to the environment should be avoided. It is considered to be readily biodegradable.

-

First Aid :

-

Skin Contact : Wash with soap and water.

-

Eye Contact : Rinse cautiously with water for several minutes.

-

Ingestion : Do not induce vomiting. Seek medical attention if a large amount is swallowed.

-

SMILES string for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Topic: SMILES string for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Content Type: An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a synthetic compound belonging to the class of tetralins. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its biological activity, with a focus on its role as a potential modulator of the Retinoid X Receptor (RXR). The information presented herein is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Properties

The canonical SMILES string for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is: CC1(C)CCC(C)(C)C2=C1C=C(N)C=C2.

A summary of the key physicochemical properties of the compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C14H21N | PubChem CID: 11469760 |

| Molecular Weight | 203.33 g/mol | PubChem CID: 11469760 |

| CAS Number | 92050-16-3 | PubChem CID: 11469760 |

| IUPAC Name | 5,5,8,8-tetramethyl-5,6,7,8-dihydronaphthalen-2-amine | PubChem CID: 11469760 |

| SMILES | CC1(C)CCC(C)(C)C2=C1C=C(N)C=C2 | PubChem CID: 11469760 |

Synthesis and Experimental Protocols

A plausible synthetic route to 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine starts from the corresponding naphthol precursor. The overall synthetic workflow is depicted below.

Experimental Protocol: Synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol (Precursor)

This protocol is adapted from a known procedure for the synthesis of the naphthol precursor.

Materials:

-

Phenol

-

2,2,5,5-Tetramethyltetrahydrofuran

-

Aluminum chloride (AlCl3)

-

Heptane

-

3N Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

-

Hexanes

Procedure:

-

To a stirred solution of phenol (0.14 mol) and 2,2,5,5-tetramethyltetrahydrofuran (0.10 mol) in heptane (50 mL), add aluminum chloride (0.10 mol) in small portions at room temperature.

-

Stir the reaction mixture at room temperature for 2.5 hours.

-

Reflux the mixture for 2 hours, then allow it to cool and stir at room temperature for an additional 16 hours.

-

Quench the reaction by adding 100 mL of 3N HCl and stir for 30 minutes.

-

Filter the mixture, wash the residue with water, and dry in vacuo to obtain the crude product.

-

Extract the aqueous layer of the filtrate with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with saturated sodium chloride solution, dry over MgSO4, and concentrate in vacuo.

-

Recrystallize the combined crude product from hexanes to yield 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthol as pale brown crystals.

Experimental Protocol: Synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

This representative protocol describes the conversion of the naphthol precursor to the target amine via a two-step process involving triflate formation and a subsequent Buchwald-Hartwig amination.

Step 1: Formation of the Aryl Triflate

-

Dissolve 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a hindered base (e.g., 2,6-lutidine or pyridine) to the solution.

-

Slowly add trifluoromethanesulfonic anhydride (Tf2O) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers over a drying agent (e.g., MgSO4), and concentrate under reduced pressure to yield the crude aryl triflate, which may be purified by column chromatography.

Step 2: Buchwald-Hartwig Amination

-

In a reaction vessel under an inert atmosphere, combine the aryl triflate intermediate, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., sodium tert-butoxide or cesium carbonate).

-

Add an amine source, such as ammonia (from a surrogate like benzophenone imine followed by hydrolysis) or an appropriate ammonia equivalent.

-

Add a dry, aprotic solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine.

Biological Activity and Quantitative Data

| Compound | Target | Assay Type | EC50 (nM) |

| NEt-TMN (analog) | RXR | Transcriptional Activation | ~10 |

Note: The EC50 value is for a closely related analog and should be considered as an estimate of the potential potency of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine.

Experimental Protocol: RXR Transcriptional Activation Assay

This protocol outlines a general procedure for a cell-based luciferase reporter assay to determine the RXR agonist activity of a test compound.

Materials:

-

Human Embryonic Kidney (HEK293T) cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

RXR expression plasmid

-

RXRE-luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

Test compound (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine)

-

Dual-luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture and Plating: Culture HEK293T cells in appropriate medium and plate them in a multi-well plate (e.g., 96-well) at a suitable density.

-

Transfection: Co-transfect the cells with the RXR expression plasmid, the RXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-